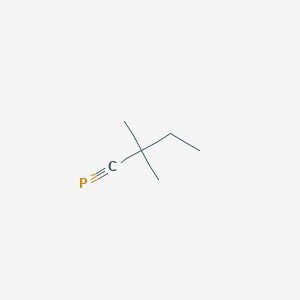
Phosphine, (2,2-dimethylbutylidyne)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, (2,2-dimethylbutylidyne)-, also known by its molecular formula C6H11P, is a tertiary phosphine compound. It is characterized by the presence of a phosphorus atom bonded to a 2,2-dimethylbutylidyne group. This compound is part of a broader class of organophosphorus compounds, which are widely studied for their unique chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tertiary phosphines, including Phosphine, (2,2-dimethylbutylidyne)-, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines. This approach is widely used due to its versatility and efficiency .
Industrial Production Methods
Industrial production of tertiary phosphines often employs similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures high yield and purity of the final product. The scalability of these methods makes them suitable for industrial applications where large quantities of the compound are required .
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, (2,2-dimethylbutylidyne)-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenophosphines, Grignard reagents, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives .
Aplicaciones Científicas De Investigación
Phosphine, (2,2-dimethylbutylidyne)-, has several scientific research applications, including:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of Phosphine, (2,2-dimethylbutylidyne)-, involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom in the compound can donate electron density to the metal, stabilizing the transition state and facilitating the reaction. This coordination chemistry is central to its role in catalysis and other applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Phosphine, (2,2-dimethylbutylidyne)-, include other tertiary phosphines such as:
- Triphenylphosphine
- Tris(2-methoxyphenyl)phosphine
- Tris(2,4,6-trimethoxyphenyl)phosphine
Uniqueness
Phosphine, (2,2-dimethylbutylidyne)-, is unique due to its specific structural features, which impart distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific applications that other tertiary phosphines may not be able to achieve .
Propiedades
Número CAS |
117972-60-8 |
|---|---|
Fórmula molecular |
C6H11P |
Peso molecular |
114.13 g/mol |
Nombre IUPAC |
2,2-dimethylbutylidynephosphane |
InChI |
InChI=1S/C6H11P/c1-4-6(2,3)5-7/h4H2,1-3H3 |
Clave InChI |
IRDYYPMWRYWLSY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C#P |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


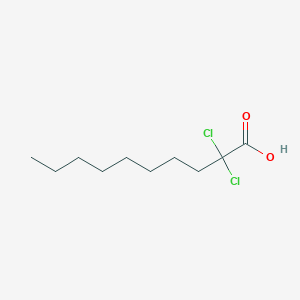
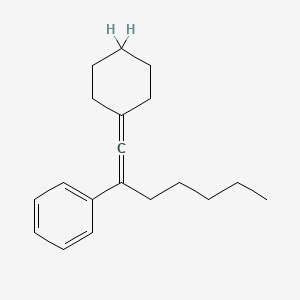

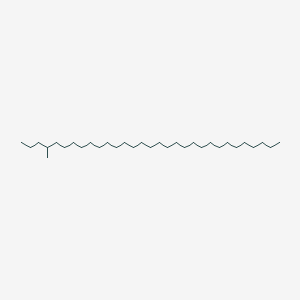
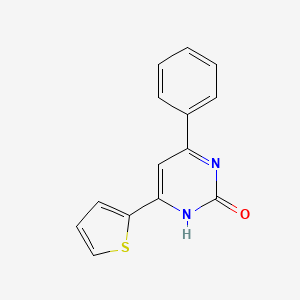

![(4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone](/img/structure/B14308876.png)
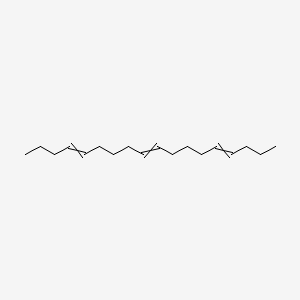
![[5-(1,3-Dioxolan-2-yl)-2-phenyl-6H-1,3-thiazin-4-yl]methanol](/img/structure/B14308897.png)
![7-Chloro-7lambda~5~-phosphabicyclo[2.2.1]heptan-7-one](/img/structure/B14308901.png)
![1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B14308910.png)



